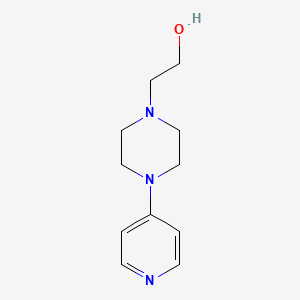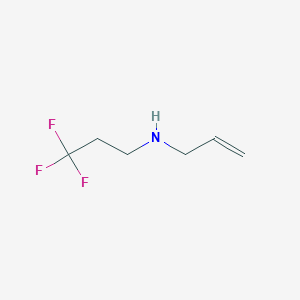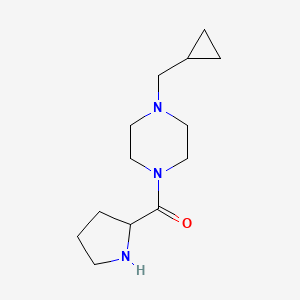
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine
説明
Synthesis Analysis
The synthesis of pyrrolidines, a class of compounds to which 1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine belongs, has been extensively studied. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols .Chemical Reactions Analysis
The chemical reactions involving pyrrolidines have been explored in various studies. For instance, a nickel catalyst and benzaldehyde have been used to enable C(sp3)-H alkylation and arylation of amides and thioethers .科学的研究の応用
Synthesis and Anticancer Activity
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine derivatives have been explored for their potential in anticancer applications. An efficient synthesis of piperazine-2,6-dione derivatives, followed by condensation with 1H-indole-2-carboxylic acid, resulted in compounds showing good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This indicates the potential of these derivatives in the development of new anticancer agents (Kumar et al., 2013).
Drug Design and Bioactivity
The chemical structure of 1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine and its analogs have found significant applications in drug design due to their bioactive properties. Studies have shown that derivatives of piperazine and pyrrolidine can be potent adenosine A2a receptor antagonists, with implications for treating Parkinson's disease. The modification of the piperazinyl group with linear, monocyclic, and bicyclic diamines, such as (R)-2-(aminomethyl)pyrrolidine, has yielded compounds with high affinity and selectivity for the A(2a) receptor, demonstrating the versatility of these derivatives in therapeutic applications (Vu et al., 2004).
Antimicrobial Studies
The antimicrobial potential of 1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine derivatives has been investigated, with some compounds showing promising activity against various bacterial strains. This highlights the potential of these derivatives in developing new antimicrobial agents, contributing to addressing the growing concern of antibiotic resistance (Patel et al., 2007).
Antimalarial Agents
Piperazine and pyrrolidine derivatives, including those related to 1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine, have been synthesized and evaluated for their antimalarial activity. The structure-activity relationship studies identified key features crucial for antiplasmodial activity, such as the presence of a hydroxyl group, a propane chain, and a fluorine atom. These findings are instrumental in guiding the design of new antimalarial drugs (Mendoza et al., 2011).
特性
IUPAC Name |
[4-(cyclopropylmethyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(12-2-1-5-14-12)16-8-6-15(7-9-16)10-11-3-4-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHVXBTUGHVGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCN(CC2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-4-(pyrrolidine-2-carbonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



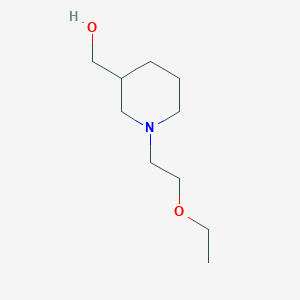
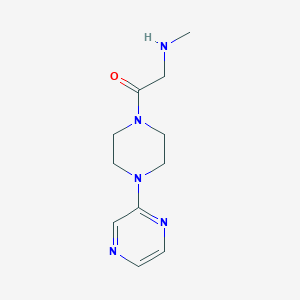
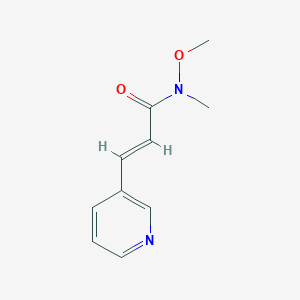
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1464137.png)
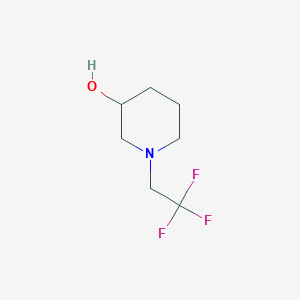
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1464140.png)
![1-({[(Pyridin-2-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1464141.png)
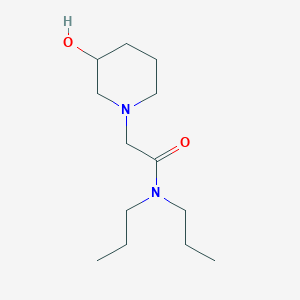
![Methyl 3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoate](/img/structure/B1464144.png)
amine](/img/structure/B1464145.png)
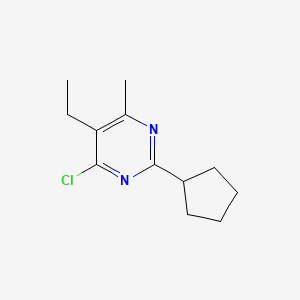
![2-(4-Aminophenyl)-1-[4-(2,2,2-trifluoroethyl)-piperazin-1-yl]-ethanone](/img/structure/B1464153.png)
